molecular formula C13H19N3O4S B6188647 tert-butyl N-[(1s,3s)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate CAS No. 2648956-06-1

tert-butyl N-[(1s,3s)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate

Cat. No.: B6188647
CAS No.: 2648956-06-1
M. Wt: 313.4
InChI Key:
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Description

tert-Butyl N-[(1s,3s)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate is a complex organic compound that features a tert-butyl group, a pyrimidine-2-sulfonyl moiety, and a cyclobutyl ring

Preparation Methods

The synthesis of tert-butyl N-[(1s,3s)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the pyrimidine-2-sulfonyl group. The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base. The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

tert-Butyl N-[(1s,3s)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[(1s,3s)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfonyl-containing compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1s,3s)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or activation of enzymatic activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[(1s,3s)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate include other sulfonyl-containing carbamates and cyclobutyl derivatives. These compounds share similar structural features but differ in their specific functional groups and overall reactivity. The unique combination of the tert-butyl, pyrimidine-2-sulfonyl, and cyclobutyl groups in this compound provides distinct chemical and biological properties that set it apart from other related compounds .

Properties

CAS No.

2648956-06-1

Molecular Formula

C13H19N3O4S

Molecular Weight

313.4

Purity

95

Origin of Product

United States

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